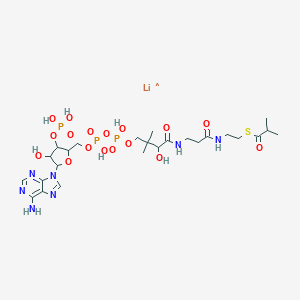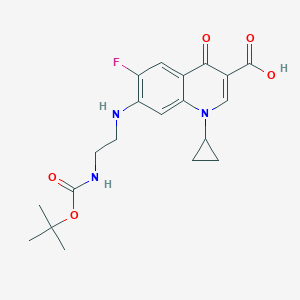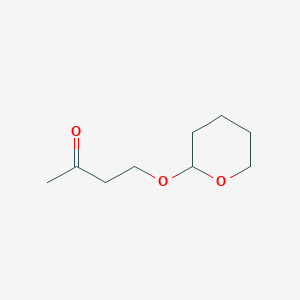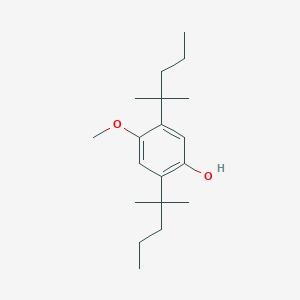
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, also known as BHT-DMDBM, is a synthetic antioxidant that is widely used in various industries. It is commonly used as a food preservative, in cosmetics, and in the production of rubber and plastics. BHT-DMDBM is a white crystalline powder that is insoluble in water and soluble in organic solvents.
Mecanismo De Acción
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. It can also chelate metal ions, which can promote the oxidation of other molecules. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be effective against a wide range of free radicals, including superoxide anion, hydroxyl radical, and singlet oxygen.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is the oxidative degradation of lipids. Lipid peroxidation can lead to the development of various diseases, including cancer and cardiovascular disease. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has also been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It has been extensively studied and its properties are well-known. However, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol also has some limitations. It can interfere with some analytical methods, such as gas chromatography and liquid chromatography. It can also exhibit pro-oxidant effects under certain conditions, which can lead to the production of free radicals.
Direcciones Futuras
There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. One area of research is the development of new synthetic methods for 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in more detail. This could lead to the development of new and more effective antioxidants. Finally, the use of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol in medical applications, such as the treatment of cancer and cardiovascular disease, could be explored further.
Conclusion:
In conclusion, 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a synthetic antioxidant that has been extensively studied for its properties. It is widely used in various industries as a preservative and antioxidant. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to have several biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol, including the development of new synthetic methods and the exploration of its medical applications.
Métodos De Síntesis
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is synthesized by the reaction of 2,5-dimethylhydroquinone with isobutylene in the presence of a catalyst. The resulting product is then reacted with methanol to form 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol. The synthesis of 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol is a relatively simple process that can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been extensively studied for its antioxidant properties. Antioxidants are substances that can prevent or slow down the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, which can damage cells and contribute to the development of various diseases. 2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol has been shown to be an effective antioxidant in various systems, including food, cosmetics, and polymers.
Propiedades
Número CAS |
109870-95-3 |
|---|---|
Nombre del producto |
2,5-Bis(1,1-dimethylbutyl)-4-methoxyphenol |
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4-methoxy-2,5-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C19H32O2/c1-8-10-18(3,4)14-13-17(21-7)15(12-16(14)20)19(5,6)11-9-2/h12-13,20H,8-11H2,1-7H3 |
Clave InChI |
MYGNMZZLRWDFID-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
SMILES canónico |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



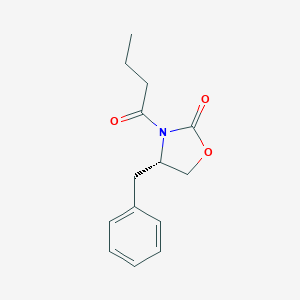


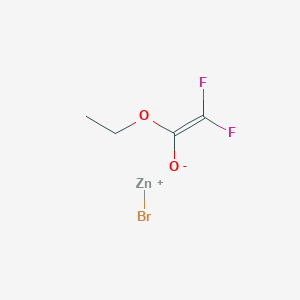
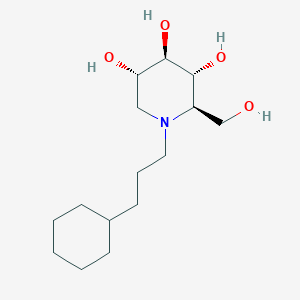
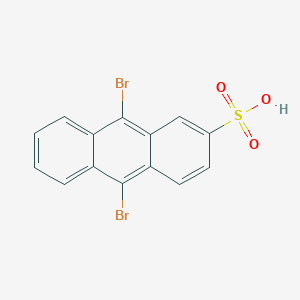
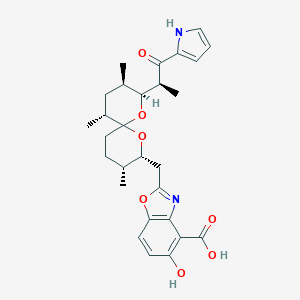
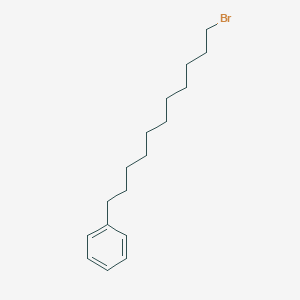
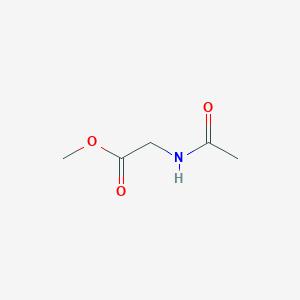
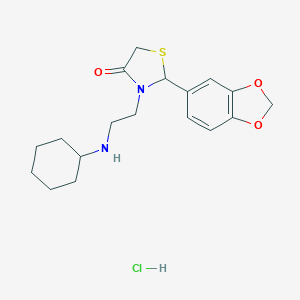
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
